molecular formula C8H12N4S B13088631 2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine

2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine

Katalognummer: B13088631
Molekulargewicht: 196.28 g/mol
InChI-Schlüssel: HRMGALVLGKQQEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is a heterocyclic compound that features both imidazole and thiadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with thiadiazole derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole-thiadiazole ketones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can vary depending on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
  • 3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
  • 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Uniqueness

2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the imidazole ring can affect its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C8H12N4S

Molekulargewicht

196.28 g/mol

IUPAC-Name

2-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H12N4S/c1-2-7-11-12-6(3-4-9)5-10-8(12)13-7/h5H,2-4,9H2,1H3

InChI-Schlüssel

HRMGALVLGKQQEY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2C(=CN=C2S1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.